![molecular formula C17H15FN4O2S B2473875 N-[(4-fluorophenyl)methyl]-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide CAS No. 896342-15-7](/img/structure/B2473875.png)
N-[(4-fluorophenyl)methyl]-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
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Description
N-[(4-fluorophenyl)methyl]-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C17H15FN4O2S and its molecular weight is 358.39. The purity is usually 95%.
BenchChem offers high-quality N-[(4-fluorophenyl)methyl]-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(4-fluorophenyl)methyl]-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolic Pathways and Biotransformation
The compound N-[(4-fluorophenyl)methyl]-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide, due to its complex structure, is a subject of interest in studies involving metabolic pathways and biotransformation. For example, research into the metabolism of similar compounds has identified both hepatic and gut bacterial processes as crucial for their overall biotransformation. These studies provide insights into how such compounds are metabolized in the human body, including the identification of major metabolites in plasma and the mechanisms of their elimination through urine and feces (Sweeny et al., 2010).
Antimicrobial Applications
Compounds with structural similarities to N-[(4-fluorophenyl)methyl]-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide have been investigated for their antimicrobial properties. Research on novel oxazolidinone analogs, for instance, has shown significant in vitro antibacterial activities against a variety of clinically important human pathogens. These studies highlight the potential of such compounds in developing new treatments for bacterial infections (Zurenko et al., 1996).
Antitumor and Anticancer Potential
The exploration of new therapeutic agents for cancer treatment has also included compounds similar to N-[(4-fluorophenyl)methyl]-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide. Studies have identified potential antitumor properties, with research focusing on the inhibition of specific molecular pathways involved in cancer cell proliferation. These findings suggest possible applications in developing targeted cancer therapies (Wang et al., 2016).
Chemical Synthesis and Structural Analysis
Research has also focused on the chemical synthesis and structural analysis of related compounds, providing valuable insights into their chemical properties and potential applications. This includes investigations into the synthesis of new derivatives with potential antimicrobial and antitumor activities, further expanding the scope of research and application for such compounds (Baviskar et al., 2013).
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2S/c1-11-3-2-8-22-15(11)20-16(21-17(22)24)25-10-14(23)19-9-12-4-6-13(18)7-5-12/h2-8H,9-10H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDMIXBCQNLLQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>53.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID51087283 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[(4-fluorophenyl)methyl]-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide |
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